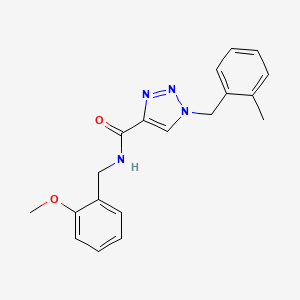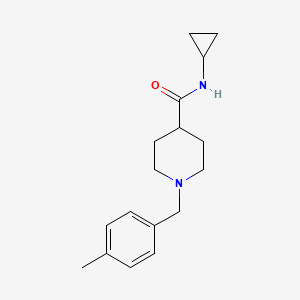![molecular formula C16H15NO2S2 B5021059 2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one, also known as AMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMPT is a thiazolone derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
作用机制
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one inhibits the activity of tyrosine hydroxylase by binding to the active site of the enzyme. This prevents the conversion of tyrosine to L-DOPA, which is the first step in the synthesis of dopamine. As a result, the levels of dopamine are reduced in the brain.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. By reducing the levels of dopamine in the brain, this compound has been shown to affect various processes, including motor behavior, learning and memory, and reward processing. It has also been found to affect stress responses and circadian rhythms.
实验室实验的优点和局限性
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a relatively simple molecule that can be synthesized in good yields. It has also been found to have specific and predictable effects on dopamine levels in the brain. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which can lead to a complete depletion of dopamine in the brain. This can make it difficult to study the effects of partial dopamine depletion on various processes. Additionally, this compound has been found to have off-target effects on other enzymes, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one. One area of interest is the role of dopamine in addiction and substance abuse. This compound has been used to investigate the effects of dopamine depletion on drug-seeking behavior, and further research in this area could lead to new treatments for addiction. Another area of interest is the role of dopamine in psychiatric disorders, such as schizophrenia and depression. This compound has been used to investigate the effects of dopamine depletion on these disorders, and further research in this area could lead to new treatments. Additionally, new methods for synthesizing this compound and other thiazolone derivatives could lead to the development of new tools for investigating the role of dopamine in various processes.
合成方法
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been synthesized through various methods, including the reaction of 4-methoxyphenylacetonitrile with allyl mercaptan, followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2-bromo-4-methoxyacetophenone with allyl mercaptan, followed by cyclization with thiosemicarbazide. Both methods have been reported to yield this compound in good yields.
科学研究应用
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to investigate the role of dopamine in various physiological and behavioral processes. This compound inhibits the activity of tyrosine hydroxylase, an enzyme that is involved in the synthesis of dopamine. By inhibiting this enzyme, this compound reduces the levels of dopamine in the brain, allowing researchers to study the effects of dopamine depletion on various processes.
属性
IUPAC Name |
(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-3-11-20-16-17-14(15(18)21-16)6-4-5-12-7-9-13(19-2)10-8-12/h3-10H,1,11H2,2H3/b5-4+,14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIVVCIXTDBVOP-VJDVQFHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5020981.png)
![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5020982.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020995.png)


![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5021032.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-4-morpholinamine](/img/structure/B5021058.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021084.png)